Compound Description: This permanently charged chiral 1,4-dihydropyridine derivative was synthesized as a molecular probe for L-type calcium channels []. The study demonstrated that the compound with an eight-carbon alkyl linker optimally blocks L-type Ca²⁺ channels, with the S-enantiomer exhibiting higher potency than the R-enantiomer [].
Relevance: This compound, like dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class known for its calcium channel modulating properties. The compounds share the 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate core, differing in the 4-position substituent and the ester moieties. Notably, this compound includes a permanently charged quaternary ammonium group in its structure.
Compound Description: Manidipine is a commercially available calcium channel blocker used as an antihypertensive agent []. The synthesis and biological evaluation of its optical isomers revealed a significant difference in their potencies []. The (S)-(+)-Manidipine demonstrated notably higher antihypertensive activity in spontaneously hypertensive rats (SHR) and binding affinity to L-type calcium channels compared to the (R)-(-)-isomer [].
Relevance: Manidipine shares the 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate core structure with dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the ester side chains. While the target compound has two methyl esters, Manidipine possesses a methyl and a 2-(4-diphenylmethyl-1-piperazinyl)ethyl ester. This structural variation contributes to the distinct pharmacological profiles of these compounds.
Compound Description: This 1,4-dihydropyridine derivative has been synthesized and pharmacologically evaluated for its antihypertensive activity [, ]. Studies determined that the (4S)-(+)-enantiomer of the compound is the active form, exhibiting more potent effects on spontaneously hypertensive rats and in binding assays using [3H]nimodipine compared to its enantiomer [, ].
Relevance: This compound and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class, 1,4-dihydropyridines, and share a similar core structure. The key difference lies in the ester side chains. The related compound possesses a methyl and a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester, while the target compound has two methyl esters. These structural distinctions contribute to potential differences in their pharmacological profiles, including their interactions with calcium channels and antihypertensive activities. ,
Relevance: This compound shares a high degree of structural similarity with dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds feature the 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate core. The primary distinction lies in the 4-position substituent (2-nitrophenyl vs. 2-methoxyphenyl) and the ester groups (bis(2-cyanoethyl) vs. dimethyl), which could lead to differences in their pharmacological profiles.
Compound Description: NKY-722 is a water-soluble dihydropyridine derivative investigated for its antihypertensive properties [, , ]. Studies indicate that NKY-722 effectively lowers blood pressure in various hypertensive rat models. This effect is attributed to its potent and long-lasting vasodilatory action, primarily mediated by blocking calcium influx through L-type calcium channels [, , ].
Relevance: NKY-722 and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class and share a similar core structure with differences in their ester side chains and the 4-position substituent. NKY-722 exhibits a more potent and longer duration of action than some classic dihydropyridines, such as nifedipine, highlighting the impact of structural modifications on pharmacological profiles within this class []. , ,
Compound Description: TC-81 is a novel calcium antagonist with potent, long-lasting antihypertensive activity. Studies have demonstrated its efficacy in reducing blood pressure in various hypertensive rat models [, , ]. TC-81 exhibits a slower onset but longer duration of action than nicardipine. This is partly attributed to its slow absorption from the gastrointestinal tract and resistance to hepatic first-pass metabolism [, , ].
Relevance: TC-81 and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine structure, but differ in their 4-aryl substituents and ester side chains. These modifications contribute to their distinct pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom in the 4-aryl substituent and the unique benzylmethylamino-containing ester side chain of TC-81 contribute to its long duration of action and improved oral bioavailability. , ,
Relevance: This compound and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are positional isomers, both containing a methoxyphenyl substituent on the 4-position of the dihydropyridine ring. The difference lies in the position of the methoxy group on the phenyl ring (ortho vs. para). This subtle structural variation could lead to distinct interactions with biological targets and potentially different pharmacological activities.
Compound Description: This 1,4-dihydropyridine derivative has undergone structural characterization using various spectroscopic techniques and X-ray crystallography []. It exhibits antimicrobial activity against six microorganisms in vitro []. Additionally, its electronic and structural properties have been investigated using Density Functional Theory (DFT) calculations [].
Compound Description: This 1,4-dihydropyridine derivative has undergone extensive structural characterization, including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction (SC-XRD) []. DFT calculations were employed to investigate its bond lengths, angles, and torsion angles, providing insights into its electronic and structural properties [].
Relevance: This compound and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate share the central 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate scaffold. They differ in their 4-position substituents (4-bromophenyl vs. 2-methoxyphenyl) and the ester moieties (diethyl vs. dimethyl).
Compound Description: Hantzsch ester is a valuable reagent in organic synthesis, acting as a source of hydride in various reactions []. While it is a precursor to numerous biologically active 1,4-dihydropyridines, it does not inherently possess the same pharmacological activities as its more complex derivatives.
Relevance: Hantzsch ester is a precursor to dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. It provides the basic 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate framework. Various modifications, including the introduction of the 4-(2-methoxyphenyl) group, are made to this scaffold to achieve desired pharmacological activities.
Compound Description: MN9202 is a calcium channel antagonist shown to provide protection against intestinal ischemia-reperfusion injury in rabbits [, ]. It mitigates the severity of shock by reducing blood creatine kinase and lactate dehydrogenase levels, improving blood pressure, and enhancing survival rates [, ].
Compound Description: KW-3049, a new calcium antagonist, demonstrates significant antihypertensive effects and potential for treating cardiac hypertrophy []. Studies in spontaneously hypertensive rats (SHR) revealed its ability to suppress blood pressure rise effectively. Importantly, KW-3049 does not elevate plasma renin activity or aldosterone concentration, suggesting a favorable safety profile [].
Relevance: Both KW-3049 and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, sharing the core 2,6-dimethyl-4-(phenyl)-3,5-pyridinedicarboxylate structure. The primary distinction lies in the 4-position substituent (m-nitrophenyl vs. 2-methoxyphenyl) and the ester side chains. KW-3049 exhibits a methyl ester and a complex [(R*)-1-benzyl-3-piperidyl] group, potentially contributing to its distinct pharmacological properties compared to the target compound.
Relevance: This compound shares the 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate core with dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The differences are in the 4-position substituent (3-nitrophenyl vs. 2-methoxyphenyl) and the presence of a 2-(nitrooxy)ethyl group in one of the ester side chains.
Compound Description: This compound acts as a nitric oxide (NO) releaser and exhibits weaker calcium channel antagonist activity compared to nifedipine [].
Relevance: This compound and dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are both 1,4-dihydropyridines, highlighting the versatility of this scaffold for accommodating diverse functionalities and generating a range of pharmacological activities. They differ in the substituents at the 4-position, the ester side chains, and the presence of a guanidinoethyl moiety in the related compound, which contributes to its NO-releasing properties.
Compound Description: This 1,4-dihydropyridine derivative has been characterized for its crystal structure, revealing a flattened boat conformation for the dihydropyridine ring and an almost perpendicular orientation of the methoxyphenyl ring [].
Relevance: This compound is structurally similar to dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine core. The key difference lies in the replacement of the methyl ester groups with ethanone moieties. This difference in the side chains can influence the compound's physicochemical properties, potentially affecting its pharmacological profile and interaction with biological targets.
Compound Description: This radiolabeled compound was synthesized to study the metabolism and distribution of the antihypertensive agent CV-4093 (2HCl) in animals [].
Relevance: [¹⁴C]CV-4093 (2HCl) shares structural similarities with dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the 1,4-dihydropyridine class. They differ in the substituent at the 4-position (m-nitrophenyl vs. 2-methoxyphenyl) and one of the ester side chains, where [¹⁴C]CV-4093 (2HCl) features a 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl group. This modification likely affects its pharmacokinetic properties, making it suitable for metabolic studies.
Compound Description: This compound is an antihypertensive drug that undergoes extensive metabolism in various species, including rats, dogs, and squirrel monkeys []. Its metabolism primarily involves aromatization, hydrolysis of the ester groups, and oxidation of a ring methyl and an ethyl group [].
Compound Description: This series of compounds was synthesized and evaluated for calcium channel antagonist activity []. The study found that the potency of these compounds varied based on the position of the nitrogen atom in the pyridinyl substituent and the size of the alkyl ester groups [].
Relevance: These compounds are structurally related to dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the 4-position substituent. While the target compound has a 2-methoxyphenyl group, this series features various pyridinyl substituents. This variation emphasizes the importance of the 4-position substituent in modulating the interaction with calcium channels.
Compound Description: Nifedipine is a widely used calcium channel blocker known for its effectiveness in treating hypertension and angina []. It exerts its therapeutic effects by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation.
Compound Description: This class of compounds was synthesized and evaluated for its calcium channel antagonist activity. It was found that the potency of these compounds is influenced by the size and nature of the alkyl ester substituents and the regioisomerism within the dihydropyridinyl moiety [].
Relevance: This series of compounds, including dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, highlights the exploration of different 4-position substituents within the dihydropyridine scaffold to identify compounds with optimal calcium channel blocking activity. They all share the central dihydropyridine core but differ in the specific substituent at the 4-position.
Compound Description: These enantiomers displayed dual cardioselective partial calcium channel agonist and smooth muscle-selective calcium channel antagonist effects. Notably, there was a significant difference in their activity based on the stereochemistry [].
Relevance: Both enantiomers belong to the 1,4-dihydropyridine family, as does dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. These compounds emphasize the impact of stereochemistry on the pharmacological activity of dihydropyridines. They demonstrate how subtle changes in the spatial arrangement of atoms can lead to different interactions with calcium channels, resulting in distinct pharmacological profiles.
Compound Description: This compound, upon heating, undergoes rearrangement reactions to form various heterocyclic compounds, including 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.